molecular formula C18H28N2O2 B10882152 1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine

1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine

Cat. No.: B10882152
M. Wt: 304.4 g/mol
InChI Key: VICVSKUZOVJYOY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation of the piperazine ring using cyclopentyl halides in the presence of a base such as potassium carbonate.

    Attachment of the 3,4-Dimethoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3,4-dimethoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-benzylpiperazine: Similar structure but lacks the methoxy groups on the benzyl ring.

    1-Cyclopentyl-4-(3-methoxybenzyl)piperazine: Contains only one methoxy group on the benzyl ring.

    1-Cyclopentyl-4-(4-methoxybenzyl)piperazine: Contains a single methoxy group at a different position on the benzyl ring.

Uniqueness

1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine is unique due to the presence of two methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its potential for specific applications in research and industry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclopentyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H28N2O2/c1-21-17-8-7-15(13-18(17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3

InChI Key

VICVSKUZOVJYOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OC

Origin of Product

United States

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